![molecular formula C22H31N5O B5584572 N-[(3S)-1-benzyl-3-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5584572.png)
N-[(3S)-1-benzyl-3-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related structures involves multi-step organic reactions, starting from basic building blocks such as optically pure carboxylic acids or amines. A common approach involves the selective acylation of nitrogen atoms followed by condensation reactions and ring closure to form the characteristic heterocyclic structures. These methods demonstrate the complexity and creativity in designing molecules with potential biological activity (Mieczkowski et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds often includes multiple heterocyclic rings, which are known to interact with biological targets with high specificity. The presence of substituents like benzyl and piperidinyl groups contributes to the molecule's three-dimensional shape, affecting its ability to bind to receptors or enzymes (Dzedulionytė et al., 2022).
Chemical Reactions and Properties
The chemical properties of these compounds are influenced by their functional groups, which can undergo a variety of reactions such as oxidation, reduction, and hydrolysis. The specific reactions they undergo can be tailored to modify the molecule's activity or to attach the molecule to a larger structure, enhancing its therapeutic potential (Attanasi et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting point, are crucial for their formulation into drugs. The incorporation of heteroatoms within the structure can significantly alter these properties, influencing the compound's bioavailability and stability (Kottapalle & Shinde, 2021).
特性
IUPAC Name |
N-[(3S)-1-benzylpiperidin-3-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c28-22(10-9-19-14-21-15-23-11-5-13-27(21)25-19)24-20-8-4-12-26(17-20)16-18-6-2-1-3-7-18/h1-3,6-7,14,20,23H,4-5,8-13,15-17H2,(H,24,28)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDOYFUKTVHPNG-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CCC3=NN4CCCNCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)NC(=O)CCC3=NN4CCCNCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。